![molecular formula C16H17ClF3N5O6 B2605139 ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate CAS No. 338420-20-5](/img/structure/B2605139.png)

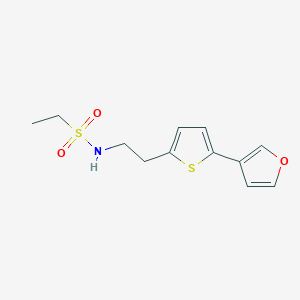

ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Characterization in Mass Spectrometry

Ethyl chloroformate derivatives, including compounds similar to the specified chemical, have been utilized in mass spectrometry for characterizing protein amino acids. These derivatives form strong molecular ion peaks in both positive and negative chemical ionization modes, enhancing the sensitivity and specificity of detection (Vatankhah & Moini, 1994).

Potential Anticancer Agents

Compounds structurally related to the given chemical have been investigated as potential anticancer agents. For example, pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, synthesized from similar carbamates, have shown effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).

Synthesis of Schiff and Mannich Bases

The chemical has relevance in the synthesis of Schiff and Mannich bases of isatin derivatives, which are important in pharmaceutical chemistry. These bases are synthesized through reactions involving compounds like ethyl carbazate, forming structures that are crucial for various chemical and biological activities (Bekircan & Bektaş, 2008).

Stable Isotope Ratio Analysis

N(O,S)-Ethoxycarbonyl trifluoroethyl amino acid esters, which are structurally similar to the compound , have been used in stable isotope ratio analysis. This application is significant in the analysis of tracer amino acids in blood plasma and protein hydrolysates, showcasing the versatility of these compounds in biochemical research (Pietzsch et al., 1997).

Synthesis of Heterocyclic Compounds

The chemical is also involved in the synthesis of various heterocyclic compounds. For instance, reactions involving ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate, which has a similar structure, have led to the formation of thieno[2,3-d]pyrimidines, important in the development of new pharmaceutical agents (Tumkevičius, 1994).

Antimicrobial Activity

Compounds structurally related to ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate have been explored for their antimicrobial properties. For example, certain thiazole derivatives synthesized from similar compounds have demonstrated significant antimicrobial activity, highlighting their potential in developing new antibacterial drugs (Al-Taifi et al., 2020).

Propiedades

IUPAC Name |

ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(ethoxycarbonylcarbamoyl)prop-2-enoyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClF3N5O6/c1-3-30-14(28)23-12(26)9(13(27)24-15(29)31-4-2)7-22-25-11-10(17)5-8(6-21-11)16(18,19)20/h5-7,22H,3-4H2,1-2H3,(H,21,25)(H,23,26,28)(H,24,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPJPGAAHPZSHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C(=CNNC1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClF3N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dichlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2605058.png)

![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one](/img/structure/B2605063.png)

![4,5-Dimethyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2605064.png)

![1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2605070.png)

![N-benzyl-7-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2605074.png)

![1-(3-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2605076.png)

![6-chloro-N-[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2605077.png)

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2605079.png)